molecular formula C13H18N4O5S B2975787 Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 672896-68-3

Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Katalognummer: B2975787
CAS-Nummer: 672896-68-3
Molekulargewicht: 342.37
InChI-Schlüssel: TXNLQGNFCJJIKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a purine derivative featuring a 2-ethoxyethyl substituent at the 7-position, a methyl group at the 3-position, and a methyl ester-linked sulfanylacetate moiety at the 8-position. Its pharmacological relevance is hypothesized to stem from interactions with enzymes or receptors via key residues, as seen in structurally related molecules .

Eigenschaften

IUPAC Name

methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-4-22-6-5-17-9-10(16(2)12(20)15-11(9)19)14-13(17)23-7-8(18)21-3/h4-7H2,1-3H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNLQGNFCJJIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound notable for its potential biological activities. This compound belongs to a class of purine derivatives, which are known for their diverse roles in biological systems, including enzyme inhibition and anticancer properties. This article explores the biological activity of this compound, supported by experimental data, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is C14H18N4O4SC_{14}H_{18}N_{4}O_{4}S. The structural features include:

  • Purine Base : The purine ring system is a common motif in many biologically active compounds.
  • Ethoxyethyl Side Chain : This modification may enhance solubility and biological activity.
  • Sulfanylacetate Moiety : This functional group is significant for its potential interactions with biological targets.

Antiviral Properties

Research indicates that compounds structurally similar to Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate exhibit antiviral properties. Studies have shown that these compounds can inhibit viral replication by interfering with nucleic acid metabolism. For instance:

  • Study on Herpes Simplex Virus : In vitro assays demonstrated that related purine derivatives significantly reduced viral titers, suggesting potential as antiviral agents against herpes viruses .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. One notable target is 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory processes.

Enzyme Inhibitory Activity IC50 Value (µM)
5-LOXSignificant12.5

This inhibition suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways.

Case Study: Breast Cancer Cell Lines

In a study involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1080
2550
5020

These results highlight its potential as a chemotherapeutic agent .

The exact mechanisms through which Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Nucleotide Synthesis : By mimicking natural substrates, the compound may interfere with nucleotide synthesis pathways.
  • Interaction with DNA Repair Mechanisms : Its structural similarity to purines allows it to interact with DNA repair enzymes, potentially leading to increased apoptosis in cancer cells.

Future Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of action of Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate. Key areas for future studies include:

  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Clinical Trials : Assessing efficacy and safety in human populations for potential therapeutic applications.
  • Structural Modifications : Exploring derivatives to enhance bioactivity and selectivity towards specific biological targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-((7-Heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

  • Structural Differences :
    • 7-Substituent : Heptyl (linear 7-carbon chain) vs. 2-ethoxyethyl (branched 3-carbon chain with an ether group).
    • Ester Group : Ethyl vs. methyl.
  • Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, suggesting improved metabolic stability for the ethyl variant .

2-[(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide

  • Structural Differences :
    • 7-Substituent : Hexadecyl (16-carbon chain) vs. 2-ethoxyethyl.
    • Functional Group : Acetamide (N-phenyl) vs. methyl ester.
  • Functional Implications: The hexadecyl chain drastically increases lipophilicity, likely leading to prolonged half-life but poor solubility. The acetamide group introduces hydrogen-bonding capacity (2 donors vs. 1 in methyl esters), which may enhance target binding but reduce metabolic clearance .

2-[(7-Decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

  • Structural Differences :
    • 7-Substituent : Decyl (10-carbon chain) vs. 2-ethoxyethyl.
    • Functional Group : Acetamide vs. methyl ester.
  • Functional Implications: Computed properties (XLogP3 = 3.6) indicate moderate lipophilicity, intermediate between the target compound and hexadecyl analogs. The acetamide’s hydrogen-bond donors (2 vs. 1 in the target) could alter binding interactions with residues like Tyr547 or Glu206, as observed in docking studies .

Structural and Pharmacokinetic Comparison Table

Compound Name 7-Substituent Functional Group Molecular Weight XLogP3 Key Residue Interactions
Target Compound 2-ethoxyethyl Methyl ester ~395 (estimated) ~3.0* Tyr631, Glu205 (predicted)
Ethyl heptyl analog Heptyl Ethyl ester 408.5 4.1 Not reported
Hexadecyl-N-phenylacetamide Hexadecyl Acetamide 532.7 7.8 Trp629, Tyr547
Decyl acetamide Decyl Acetamide 395.5 3.6 Tyr547, Glu206

*Estimated based on structural similarity to .

Key Research Findings

  • Substituent Length and Solubility : Shorter, branched chains (e.g., 2-ethoxyethyl) balance lipophilicity and solubility better than long alkyl chains (heptyl, decyl, hexadecyl), which may explain the target compound’s optimized pharmacokinetics .
  • Functional Group Impact : Methyl esters hydrolyze faster than ethyl esters but slower than acetamides, suggesting intermediate metabolic stability for the target compound .
  • Binding Interactions : Docking studies highlight that substituent branching and functional groups influence interactions with residues like Tyr631 and Glu205, critical for enzymatic activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.